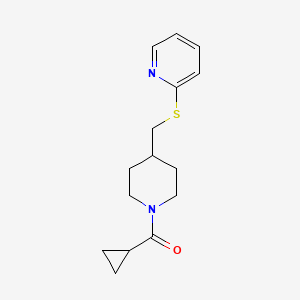![molecular formula C9H10N2O2 B2591355 Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate CAS No. 2138065-50-4](/img/structure/B2591355.png)
Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate is an intriguing compound characterized by its complex fused ring structure. This molecule features a unique combination of cyclopropane and pyrazole rings, which potentially grants it unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Cyclopropanation: The initial formation of the cyclopropane ring can be achieved through various methods, including the Simmons-Smith reaction.
Pyrazole Formation: Subsequent steps include forming the pyrazole ring via condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Methylation: Methylation is performed under basic conditions using methyl iodide or dimethyl sulfate to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial-scale production might involve optimizing these steps to increase yield and purity:
Optimized Reactants and Catalysts: Using specific catalysts to enhance reaction rates and selectivity.
Refinement of Reaction Conditions: Controlling temperature, pressure, and solvents to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: Introduction of oxidizing agents like potassium permanganate.
Reduction: Reductive processes using reagents such as lithium aluminum hydride.
Substitution: Possible through nucleophilic or electrophilic substitutions, depending on the chemical environment.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Products include oxidized, reduced, or substituted versions of the parent compound, each potentially with unique properties and applications.
Aplicaciones Científicas De Investigación
Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate finds applications across various domains:
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Potential use in drug discovery due to its bioactive fused ring system.
Medicine: Exploring therapeutic potentials in pharmacology.
Industry: Applications in material sciences and chemical manufacturing.
Mecanismo De Acción
Molecular Targets and Pathways
The compound’s mechanism of action depends on its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor for enzymes due to its structural mimicry.
Receptor Binding: Potential to bind to biological receptors, influencing signal transduction pathways.
Pathway Modulation: By interacting with these targets, it can modulate various biological pathways, leading to specific therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylpyrazole Derivatives: Sharing the fused ring system.
Methylated Heterocycles: Similar reactivity and potential bioactivity.
Carboxylate Esters: Offering comparative studies in ester hydrolysis and reactivity.
Uniqueness
This compound stands out due to its precise combination of cyclopropane and pyrazole structures, which could impart distinctive physical, chemical, and biological properties not observed in simpler analogs.
This detailed exploration should give you a comprehensive understanding of this compound, from its synthesis to its applications and uniqueness. Fascinating stuff!
Propiedades
IUPAC Name |
methyl (2R,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8(12)9-2-5-4-10-11-7(5)6(9)3-9/h4,6H,2-3H2,1H3,(H,10,11)/t6-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYWNPABXMJEB-IMTBSYHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1C3=C(C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1C3=C(C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2591277.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B2591278.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2591279.png)

![N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2591284.png)
![9-(4-hydroxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2591285.png)
![N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide](/img/structure/B2591286.png)
![2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2591290.png)

![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)

